3-cyclopropylpentanedioicacid
Description
Overview of Strain-Ring Carboxylic Acid Scaffolds in Molecular Design
Strained-ring carboxylic acid scaffolds, particularly those containing cyclopropane (B1198618) and cyclobutane (B1203170) rings, are increasingly utilized in molecular design to impart specific conformational constraints and physicochemical properties to target molecules. nih.govnih.gov The inherent ring strain of these small carbocycles influences bond angles and lengths, leading to distinct spatial arrangements of substituents that are not readily accessible with acyclic or larger ring systems. This conformational rigidity can be advantageous in the design of bioactive molecules, as it can pre-organize functional groups for optimal interaction with biological targets, potentially leading to enhanced potency and selectivity. arxiv.orgresearchgate.net The presence of carboxylic acid functionalities further enhances their utility, providing reactive handles for a variety of chemical transformations and serving as key interaction points in biological systems. nih.gov The defined stereochemistry of substituted cyclopropane rings offers an additional layer of control in the synthesis of complex, three-dimensional structures.
Significance of 3-Cyclopropylpentanedioic Acid as a Key Structural Motif
While less documented than its simpler analogue, cyclopropane-1,2-dicarboxylic acid, 3-cyclopropylpentanedioic acid represents a significant structural motif with potential applications in various fields of chemical synthesis. Its structure, featuring a central cyclopropyl (B3062369) group flanked by two carboxymethyl arms, provides a unique spatial arrangement of functional groups. This specific architecture can influence the adoption of folded or extended conformations, a critical factor in the design of molecules with specific shapes and functionalities. The dicarboxylic acid nature of the molecule allows for its incorporation into polymers, metal-organic frameworks, and as a scaffold for the synthesis of more complex molecules. The cyclopropyl ring, with its inherent σ-pi character, can also participate in unique electronic interactions, further expanding its potential utility in materials science and medicinal chemistry.
Historical Context and Evolution of Research on Cyclopropyl-Substituted Aliphatic Diacids
The exploration of cyclopropane derivatives in organic synthesis has a rich history, dating back to the late 19th century. Early work focused on the fundamental synthesis and understanding of the unique reactivity of the cyclopropane ring. The synthesis of cyclopropane-1,1-dicarboxylic acid, for example, has been a subject of study for over a century, with methods evolving from classical malonic ester syntheses to more efficient modern protocols. orgsyn.org The development of stereoselective methods for the synthesis of substituted cyclopropanes, such as cyclopropane-1,2-dicarboxylic acid, marked a significant advancement, enabling the preparation of enantiomerically pure building blocks for asymmetric synthesis. orgsyn.org
Research into more complex cyclopropyl-substituted aliphatic diacids, such as 3-cyclopropylpentanedioic acid, is a more recent development, driven by the increasing demand for novel molecular scaffolds in drug discovery and materials science. While specific literature on 3-cyclopropylpentanedioic acid is sparse, the broader field of cyclopropane chemistry continues to evolve, with new synthetic methodologies, such as photoredox catalysis, enabling the construction of functionalized cyclopropanes from readily available starting materials like carboxylic acids. nih.gov This ongoing innovation in synthetic methods is poised to facilitate greater exploration of the chemical space occupied by compounds like 3-cyclopropylpentanedioic acid and unlock their full potential.
Structure
3D Structure
Properties
IUPAC Name |
3-cyclopropylpentanedioic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c9-7(10)3-6(4-8(11)12)5-1-2-5/h5-6H,1-4H2,(H,9,10)(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQWCSAQAXSBMBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CC(=O)O)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Ii. Synthetic Methodologies for 3 Cyclopropylpentanedioic Acid
Retrosynthetic Analysis and Strategic Disconnections
Retrosynthetic analysis is a powerful tool for planning the synthesis of a target molecule by mentally breaking it down into simpler, commercially available starting materials. For 3-cyclopropylpentanedioic acid, two primary retrosynthetic strategies can be envisioned, each focusing on a key structural disconnection.
This strategy prioritizes the formation of the cyclopropane (B1198618) ring as a key bond-forming event. The disconnection of the C1-C2 and C1-C3 bonds of the cyclopropane ring leads back to an unsaturated pentanedioic acid derivative. This approach leverages the well-established chemistry of cyclopropanation reactions on alkenes. The key precursor would be a derivative of glutaconic acid or a related unsaturated dicarboxylic acid.
Figure 1: Retrosynthetic Disconnection Involving Cyclopropane Ring Formation
This retrosynthetic pathway suggests that the synthesis would involve the preparation of a suitable unsaturated dicarboxylic acid or its ester, followed by a cyclopropanation step.
Alternatively, the synthesis can be planned by focusing on the construction of the pentanedioic acid backbone, with the cyclopropyl (B3062369) group already in place. This involves disconnecting the C-C bonds of the pentanedioic acid chain. For instance, a disconnection at the C2-C3 and C3-C4 bonds suggests a Michael addition-type reaction where a cyclopropyl-containing nucleophile adds to an acrylate derivative, or an alkylation of a cyclopropyl-substituted malonic ester.
Figure 2: Retrosynthetic Disconnection Involving Pentanedioic Acid Chain Construction
This approach would utilize a starting material that already contains the cyclopropane moiety, and the subsequent steps would focus on building the dicarboxylic acid chain.
De Novo Synthesis Routes to 3-Cyclopropylpentanedioic Acid
Based on the retrosynthetic analysis, several de novo synthesis routes can be proposed. The formation of the cyclopropane ring on a pre-existing five-carbon chain is a common and effective strategy.
This approach involves the creation of the cyclopropane ring on a molecule that already contains the five-carbon dicarboxylic acid backbone, albeit in an unsaturated form. The key reaction is the addition of a one-carbon unit across a double bond.
The reaction of carbenes or carbenoids with alkenes is a fundamental method for synthesizing cyclopropanes. masterorganicchemistry.comlibretexts.orgyoutube.com In the context of 3-cyclopropylpentanedioic acid, a suitable precursor would be diethyl glutaconate (the diethyl ester of pent-2-enedioic acid). The addition of a methylene (B1212753) carbene (:CH₂) or a carbenoid to the double bond of diethyl glutaconate would yield the desired cyclopropyl derivative.
Carbenes are highly reactive species and are typically generated in situ. libretexts.org A common method for generating methylene carbene is the photolysis or thermolysis of diazomethane (CH₂N₂). masterorganicchemistry.com However, diazomethane is explosive and toxic, making this method less favorable for large-scale synthesis.
The reaction proceeds via a concerted mechanism, where the carbene adds to the double bond in a single step. masterorganicchemistry.com This ensures that the stereochemistry of the starting alkene is retained in the cyclopropane product. medchemexpress.com
Table 1: Overview of Carbene Addition for Diethyl 3-Cyclopropylpentanedioate Synthesis
| Parameter | Description | Citation |
| Substrate | Diethyl glutaconate | - |
| Reagent | Diazomethane (CH₂N₂) with heat (Δ) or light (hν) | masterorganicchemistry.com |
| Intermediate | Methylene carbene (:CH₂) | masterorganicchemistry.comlibretexts.org |
| Mechanism | Concerted cycloaddition | masterorganicchemistry.com |
| Product | Diethyl 3-cyclopropylpentanedioate | - |
| Key Features | Stereospecific, but hazardous reagents. | medchemexpress.com |
The Simmons-Smith reaction provides a safer and more practical alternative to the use of diazomethane for cyclopropanation. wikipedia.orgnih.gov This reaction utilizes an organozinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), which is generated from diiodomethane (CH₂I₂) and a zinc-copper couple. wikipedia.orgnrochemistry.com
The Simmons-Smith reaction is a stereospecific syn-addition, meaning the methylene group is delivered to the same face of the double bond. wikipedia.org The reaction is believed to proceed through a concerted, "butterfly-type" transition state. nrochemistry.com A key advantage of the Simmons-Smith reaction is its tolerance to a wide range of functional groups, including esters, which makes it well-suited for the cyclopropanation of diethyl glutaconate. organic-chemistry.org
A modification of the classical Simmons-Smith reaction, known as the Furukawa modification, employs diethylzinc (Et₂Zn) in place of the zinc-copper couple, which can enhance reactivity. wikipedia.org
Table 2: Key Aspects of the Simmons-Smith Reaction for Diethyl 3-Cyclopropylpentanedioate Synthesis
| Parameter | Description | Citation |
| Substrate | Diethyl glutaconate | - |
| Reagents | Diiodomethane (CH₂I₂) and Zinc-Copper couple (Zn-Cu) or Diethylzinc (Et₂Zn) | wikipedia.org |
| Reactive Species | Organozinc carbenoid (e.g., ICH₂ZnI) | wikipedia.orgnrochemistry.com |
| Mechanism | Concerted, stereospecific syn-addition | wikipedia.orgnrochemistry.com |
| Product | Diethyl 3-cyclopropylpentanedioate | - |
| Advantages | Safer than diazomethane, good functional group tolerance. | organic-chemistry.org |
Following the cyclopropanation of diethyl glutaconate via either carbene addition or a Simmons-Smith type reaction, the resulting diethyl 3-cyclopropylpentanedioate can be hydrolyzed under acidic or basic conditions to afford the target molecule, 3-cyclopropylpentanedioic acid.
Cyclopropanation Reactions with Dicarboxylic Acid Precursors
Michael-Initiated Ring Closure (MIRC) Strategies
Michael-Initiated Ring Closure (MIRC) reactions represent a powerful approach for the synthesis of cyclopropane rings. rsc.orgresearchgate.net This strategy involves the conjugate addition of a nucleophile to an electron-deficient alkene (a Michael acceptor), followed by an intramolecular cyclization that forms the three-membered ring. rsc.org The versatility of the MIRC approach allows for the construction of highly functionalized cyclopropanes with good control over stereochemistry. rsc.orgnih.gov
In the context of 3-cyclopropylpentanedioic acid synthesis, a plausible MIRC strategy would involve the reaction of a malonate derivative with a suitable cyclopropyl-containing Michael acceptor. The reaction is typically promoted by a base, which deprotonates the malonate to form a nucleophilic enolate. nih.gov This enolate then undergoes a Michael addition to an activated alkene, followed by an intramolecular nucleophilic substitution to close the ring and form the desired cyclopropane structure. rsc.org A variety of bases can be employed, with the choice often depending on the specific substrates and desired reaction conditions. nih.gov
Recent advancements in this area have focused on the development of catalytic and enantioselective MIRC reactions, enabling the synthesis of chiral cyclopropane derivatives with high optical purity. rsc.orgresearchgate.net These methods often utilize chiral catalysts, such as organocatalysts or metal complexes, to control the stereochemical outcome of the reaction.
Malonic Ester Synthesis and Modifications for Cyclopropyl Incorporation
The malonic ester synthesis is a classic and versatile method for the preparation of carboxylic acids. wikipedia.orglibretexts.orgopenochem.org The core of this synthesis involves the alkylation of diethyl malonate or a similar malonic ester, followed by hydrolysis and decarboxylation to yield the final carboxylic acid. organicchemistrytutor.commasterorganicchemistry.comchemicalnote.com This methodology can be adapted for the synthesis of 3-cyclopropylpentanedioic acid by incorporating a cyclopropyl group into the malonic ester framework.
A straightforward approach to incorporate the cyclopropyl group is through the alkylation of a malonate enolate with an electrophile already containing the cyclopropane ring. chemicalnote.comorganic-chemistry.org This process typically involves the following steps:
Enolate Formation: The malonic ester is treated with a suitable base, such as sodium ethoxide, to generate a stabilized enolate. youtube.com
Alkylation: The enolate is then reacted with a cyclopropyl-containing alkyl halide (e.g., cyclopropylmethyl bromide) in an SN2 reaction. organicchemistrytutor.com This step introduces the cyclopropylmethyl group onto the alpha-carbon of the malonate.
Second Alkylation: To build the pentanedioic acid backbone, a second alkylation is performed using an appropriate electrophile, such as an ethyl haloacetate.
Hydrolysis and Decarboxylation: The resulting dialkylated malonic ester is then subjected to acidic or basic hydrolysis to convert the ester groups to carboxylic acids, followed by heating to promote decarboxylation, yielding 3-cyclopropylpentanedioic acid. youtube.com
An alternative strategy involves the formation of the cyclopropane ring via an intramolecular cyclization of a suitably functionalized malonate intermediate. stackexchange.com This approach, often referred to as the Perkin alicyclic synthesis, is particularly useful for creating cyclic structures. wikipedia.org
In this method, a malonic ester is typically reacted with a dihalide. wikipedia.org For the synthesis of a cyclopropyl-containing structure, a 1,2-dihaloethane could be used to react with a malonate that has been previously functionalized to contain the rest of the pentanedioic acid backbone. The process involves a double alkylation of the malonate, leading to the formation of the cyclopropane ring. The subsequent hydrolysis and decarboxylation steps would then yield the desired dicarboxylic acid. stackexchange.com
| Reactants | Reagents | Product |
| Diethyl malonate, 1,2-dibromoethane | Sodium ethoxide | Diethyl cyclopropane-1,1-dicarboxylate |
| Substituted malonate, dihalide | Base | Cyclized malonate intermediate |
This intramolecular approach can be highly effective for constructing the strained three-membered ring system.
Ring-Opening/Rearrangement of Precursor Systems to Afford the Cyclopropyl Moiety
The formation of the cyclopropyl group can also be achieved through the ring-opening or rearrangement of larger, more complex ring systems. nih.govbeilstein-journals.org These methods often leverage the release of ring strain to drive the desired transformation. Cyclopropane derivatives are known to undergo ring-opening reactions under various conditions, including radical pathways. nih.govbeilstein-journals.org
For instance, the ring-opening of certain cyclobutane (B1203170) derivatives or the rearrangement of specific bicyclic systems can lead to the formation of a cyclopropyl moiety. tue.nl While less direct than the previously described methods, these strategies can provide access to unique substitution patterns and stereochemistries that might be difficult to achieve otherwise. The specific conditions for these reactions, such as the use of transition metals, photoredox catalysis, or radical initiators, are critical for controlling the outcome and selectivity of the transformation. nih.govresearchgate.net
Directed Carboxylation and Functionalization of Cyclopropyl-Bearing Alkenes or Alkynes
Another synthetic avenue involves the introduction of the carboxylic acid functionalities onto a pre-existing hydrocarbon skeleton containing a cyclopropyl group. This can be achieved through the directed carboxylation or functionalization of cyclopropyl-bearing alkenes or alkynes.
Recent advances in catalysis have enabled the direct dicarboxylation of alkenes using carbon dioxide (CO2) as a C1 source. researchgate.net Visible-light photoredox catalysis has emerged as a powerful tool for these transformations, allowing for the formation of multiple C-C bonds under mild conditions. researchgate.net Applying such a methodology to a cyclopropyl-substituted alkene could provide a direct route to 3-cyclopropylpentanedioic acid.
Alternatively, the functionalization of a cyclopropyl-containing alkene or alkyne can be achieved through a variety of other methods, including:
Hydroformylation followed by oxidation: This would introduce a carboxylic acid group at one of the double or triple bond carbons.
Oxidative cleavage: Ozonolysis or other oxidative cleavage methods can be used to break the multiple bond and form carboxylic acid groups.
The success of these approaches depends on the selective functionalization of the alkene or alkyne without disrupting the cyclopropane ring.
Green Chemistry Principles in the Synthesis of 3-Cyclopropylpentanedioic Acid
The principles of green chemistry aim to design chemical processes that are environmentally benign, economically viable, and sustainable. encyclopedia.pubnih.gov In the synthesis of 3-cyclopropylpentanedioic acid, several of these principles can be applied to create more efficient and less hazardous routes.
| Green Chemistry Principle | Application in Synthesis |
| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. nih.gov |
| Use of Safer Solvents and Auxiliaries | Replacing hazardous organic solvents with greener alternatives such as water, ionic liquids, or performing reactions under solvent-free conditions. nih.gov |
| Energy Efficiency | Utilizing methods like microwave irradiation or ultrasound to accelerate reaction rates and reduce energy consumption. encyclopedia.pubnih.gov |
| Use of Renewable Feedstocks | Exploring starting materials derived from renewable resources. |
| Catalysis | Employing catalytic reagents in small amounts rather than stoichiometric reagents to minimize waste. This includes the use of biocatalysts, which can offer high selectivity under mild conditions. nih.gov |
Catalytic Approaches and Solvent-Free Conditions
Modern organic synthesis increasingly relies on catalytic methods to improve reaction efficiency and reduce waste. For the construction of the cyclopropane ring, transition-metal catalysis is a prominent strategy. Catalysts based on rhodium, copper, and cobalt are known to facilitate the transfer of a carbene or carbenoid moiety to an alkene, a key step in forming the cyclopropane ring. For instance, rhodium catalysts are highly effective in reactions involving diazo compounds, enabling the formation of cyclopropenes with excellent efficiency. nih.gov Similarly, cobalt-based catalysts have been developed for the asymmetric cyclopropanation of various olefins, providing access to chiral cyclopropane esters which can be precursors to the desired diacid. organic-chemistry.org
The pursuit of greener chemical processes has led to the exploration of solvent-free reaction conditions. These reactions, often facilitated by microwave irradiation or solid-state grinding, can lead to significant reductions in solvent waste, simplified purification procedures, and sometimes, enhanced reaction rates and yields. cmu.eduresearchgate.net For example, three-component reactions under solvent-free conditions have been shown to be highly effective for synthesizing complex heterocyclic molecules and could be adapted for the assembly of precursors to 3-cyclopropylpentanedioic acid. rsc.org The condensation of aryl ketones and aldehydes using iodine-impregnated alumina under microwave activation is another example of an efficient solvent-free protocol that yields products in minutes. researchgate.net
Atom Economy and Reaction Efficiency
Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.comwikipedia.org An ideal reaction has an atom economy of 100%, where all atoms from the starting materials are found in the final product, generating no waste.
Synthetic routes with high atom economy, such as addition reactions, are preferable to substitution or elimination reactions, which inherently generate byproducts. acs.org For the synthesis of 3-cyclopropylpentanedioic acid, a reaction pathway involving a Michael addition followed by an intramolecular cyclization would likely have a higher atom economy than a multi-step synthesis involving protecting groups and reagents that are not incorporated into the final structure, such as in the Wittig or Gabriel syntheses. wikipedia.org
| Metric | Definition | Importance in Synthesis | Example of a Favorable Reaction Type |
| Atom Economy | (Molecular weight of desired product / Molecular weight of all reactants) x 100% | Measures the efficiency of atom incorporation, minimizing waste at a molecular level. acs.orgwordpress.com | Addition Reactions (e.g., Diels-Alder) |
| Reaction Yield | (Actual yield / Theoretical yield) x 100% | Measures the amount of product obtained from a reaction. | Catalytic Hydrogenation |
| Reaction Efficiency | A broader concept including yield, atom economy, reaction time, and energy consumption. | Provides a holistic view of the sustainability and practicality of a synthetic method. | One-pot, solvent-free catalytic reactions. |
Stereoselective Synthesis of 3-Cyclopropylpentanedioic Acid and its Enantiomers
Controlling the three-dimensional arrangement of atoms is critical when synthesizing chiral molecules. Stereoselective synthesis aims to produce a specific stereoisomer, which is particularly important in the pharmaceutical industry where different enantiomers can have vastly different biological activities.
Chiral Auxiliary-Based Methods
A chiral auxiliary is a chiral compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org This strategy is widely used in asymmetric synthesis. For example, Evans oxazolidinones can be used to direct stereoselective aldol reactions or alkylations, establishing new stereocenters with high diastereoselectivity. wikipedia.org A similar approach could be envisioned where a chiral auxiliary is attached to a precursor of 3-cyclopropylpentanedioic acid to control the stereochemistry during the formation of the cyclopropane ring or the functionalization of the pentanedioic acid chain. A novel method combines chiral auxiliaries with substrate-directable reactions in a three-step sequence of aldol/cyclopropanation/retro-aldol reactions to produce enantiopure cyclopropane-carboxaldehydes. rsc.org
Asymmetric Catalysis in Cyclopropane Formation
Asymmetric catalysis is a powerful tool for generating enantiomerically enriched products without the need for stoichiometric amounts of a chiral auxiliary. This is achieved by using a chiral catalyst that creates a chiral environment around the reactants, favoring the formation of one enantiomer over the other.
In the context of cyclopropane synthesis, chiral transition metal complexes are frequently used to catalyze the reaction between an alkene and a carbene precursor. researchgate.net Cobalt and rhodium catalysts, featuring chiral ligands, have proven effective in asymmetric cyclopropanation reactions. nih.govorganic-chemistry.org These catalysts can achieve high levels of diastereo- and enantioselectivity, providing a direct route to optically active cyclopropane derivatives. organic-chemistry.org Recent advances have also shown that gem-dichloroalkanes can serve as precursors for nonstabilized carbenes in cobalt-catalyzed asymmetric cyclopropanation reactions, expanding the scope of this transformation to include a wider range of alkenes. dicp.ac.cn
| Catalyst Type | Ligand/System | Substrate Example | Key Advantages |
| Cobalt(II)-based | Chiral Porphyrins (e.g., [Co(P1)]) | Olefins + Succinimidyl diazoacetate | High yields, excellent diastereo- and enantioselectivity for cyclopropyl carboxamides. organic-chemistry.org |
| Rhodium(II)-based | Chiral Carboxamidates (e.g., Rh₂(esp)₂) | Alkynes + Hypervalent iodine reagents | Excellent efficiency and regioselectivity in cyclopropene synthesis. nih.gov |
| Palladium-based | Catalytically formed chiral auxiliary | Propargylic amines | Extends asymmetric control to cyclopropanation and epoxidation from a single starting material. nih.gov |
Diastereoselective Control in Functionalization Reactions
Diastereoselective control refers to the selective formation of one diastereomer over others. In the synthesis of a molecule with multiple stereocenters like 3-cyclopropylpentanedioic acid, controlling the relative configuration of these centers is crucial. This can be achieved by leveraging the influence of an existing stereocenter to direct the formation of a new one. For example, a cyclopropanation reaction on an alkene that already contains a chiral center can proceed with high diastereoselectivity, as the existing center can block one face of the double bond from the approaching reagent. This substrate-controlled approach is a cornerstone of stereoselective synthesis. rsc.org The development of P(NMe₂)₃-mediated reductive cyclopropanation has provided an efficient and diastereoselective route to highly functionalized spirocyclopropyl oxindoles, demonstrating a non-metal-based method for controlling diastereoselectivity in cyclopropane formation. nih.gov
Iii. Chemical Transformations and Derivatization of 3 Cyclopropylpentanedioic Acid
Reactions Involving the Carboxylic Acid Functionalities
The two carboxylic acid groups in 3-cyclopropylpentanedioic acid are the primary sites for derivatization. They can undergo a range of reactions typical of dicarboxylic acids, including esterification, amidation, anhydride (B1165640) formation, reduction, and decarboxylation.
The conversion of carboxylic acids to esters is a fundamental transformation in organic synthesis. chemguide.co.ukmasterorganicchemistry.comproteopedia.org For 3-cyclopropylpentanedioic acid, this reaction can be accomplished by heating with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrogen chloride, a process known as Fischer esterification. chemguide.co.ukmasterorganicchemistry.com This equilibrium-driven process often requires the removal of water to achieve high yields. masterorganicchemistry.com
Alternative methods for esterification that proceed under milder conditions include using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDCI), often with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). nih.gov These methods are particularly useful for sensitive substrates.
The reaction can produce mono- or di-esters depending on the stoichiometry of the alcohol used. For instance, reaction with excess ethanol (B145695) would yield diethyl 3-cyclopropylpentanedioate.
Table 1: Examples of Esterification Reactions
| Reactant | Reagent/Conditions | Product |
|---|---|---|
| 3-Cyclopropylpentanedioic Acid | Ethanol (excess), H₂SO₄, heat | Diethyl 3-cyclopropylpentanedioate |
Applications: Esters derived from cyclopropane-containing carboxylic acids are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. researchgate.net For example, optically pure 2-arylcyclopropane-1-carboxylic acids are key precursors for various drugs. researchgate.net The diesters of 3-cyclopropylpentanedioic acid can be used as plasticizers or as monomers for polyester (B1180765) synthesis.
3-Cyclopropylpentanedioic acid can react with amines to form amides. This transformation is central to the synthesis of many biologically active molecules and is one of the most frequently used reactions in medicinal chemistry. mdpi.com The direct reaction of the carboxylic acid with an amine requires high temperatures to drive off water. More commonly, the carboxylic acid is first activated using coupling agents, similar to those used in esterification.
When 3-cyclopropylpentanedioic acid is treated with ammonia (B1221849) or a primary amine followed by heating, it can undergo intramolecular cyclization to form a five-membered cyclic imide, specifically a derivative of 3-cyclopropylglutarimide. This reaction proceeds via an intermediate diamide (B1670390) or monoamide/monoammonium salt which dehydrates upon heating.
Reaction Scheme: Imide Formation
The "cooperative effect" observed between carboxylic acids and amines in some nanoparticle syntheses is attributed to the formation of an amide, which then acts as a ligand. rsc.org
As a substituted pentanedioic (glutaric) acid, 3-cyclopropylpentanedioic acid can form a cyclic anhydride upon heating or treatment with a dehydrating agent like acetic anhydride or thionyl chloride. The formation of a five-membered ring, 3-cyclopropylglutaric anhydride, is thermodynamically favorable.
Table 2: Conditions for Anhydride Formation
| Reagent/Condition | Description |
|---|---|
| Heat (Pyrolysis) | Thermal dehydration, often at reduced pressure. |
| Acetic Anhydride | A common laboratory dehydrating agent. |
The resulting 3-cyclopropylglutaric anhydride is a reactive intermediate. The anhydride can readily react with nucleophiles such as alcohols and amines to yield mono-esters and mono-amides, respectively, providing a regioselective route to these derivatives that can be difficult to achieve through direct reaction with the diacid.
The carboxylic acid groups of 3-cyclopropylpentanedioic acid can be reduced to primary alcohols, yielding 3-cyclopropylpentane-1,5-diol. nih.gov Powerful reducing agents are required for this transformation. Lithium aluminum hydride (LiAlH₄) is a common reagent for this purpose, capable of reducing both carboxylic acid groups to alcohols. Borane (BH₃), often used as a complex with tetrahydrofuran (B95107) (BH₃·THF), is another effective reagent that readily reduces carboxylic acids.
Reaction Scheme: Reduction to Diol
Reactions Involving the Cyclopropyl (B3062369) Ring
Ring-Opening Reactions and Mechanistic Considerations
The high ring strain of the cyclopropane (B1198618) ring, estimated at over 100 kJ/mol, is a primary driving force for its participation in ring-opening reactions. nih.gov These transformations can be initiated by acidic, nucleophilic, electrophilic, thermal, or photochemical means, leading to a variety of linear aliphatic structures.
In the presence of a strong acid, the cyclopropane ring of 3-cyclopropylpentanedioic acid can undergo ring opening. The mechanism is initiated by the protonation of one of the cyclopropane C-C bonds, which possess significant p-character, leading to the formation of a secondary or tertiary carbocation intermediate. This process is analogous to the acid-catalyzed opening of other strained rings like epoxides, which involves protonation followed by nucleophilic attack. acs.org The stability of the resulting carbocation dictates the regioselectivity of the ring opening. The subsequent attack by a nucleophile, such as water or a conjugate base present in the medium, cleaves the ring. For instance, acid-catalyzed hydrolysis could potentially yield a hydroxylated or unsaturated heptanedioic acid derivative. The reaction mechanism is a hybrid between SN1 and SN2, where the C-O bond begins to break, building a partial positive charge on the more substituted carbon before a complete carbocation is formed. thermofisher.com
Direct nucleophilic ring-opening of an unactivated cyclopropane, such as the one in 3-cyclopropylpentanedioic acid, is generally difficult and requires a potent nucleophile. The ring is more susceptible to opening when activated by adjacent electron-withdrawing groups, which polarize the C-C bonds and provide a site for nucleophilic attack. nih.gov In the context of 3-cyclopropylpentanedioic acid, the carboxylic acid groups are not directly attached to the ring and provide only a moderate activating effect.
Conversely, electrophilic ring opening is a more common pathway for cyclopropane derivatives. rsc.org An electrophile (E⁺) attacks the electron-rich sigma bonds of the cyclopropane ring. This leads to a carbocationic intermediate which is then captured by a nucleophile (Nu⁻). This process typically results in 1,3-difunctionalization of the carbon chain. For example, reaction with benzeneselenenyl chloride in the presence of a Lewis acid like TiCl₄ has been shown to open cyclopropanecarboxylates regio- and stereoselectively. rsc.org A similar reaction with 3-cyclopropylpentanedioic acid could yield a 3-(1-halo-3-phenylseleno-propyl)pentanedioic acid derivative.
| Reaction Type | Reagents | Plausible Mechanism | Potential Product Class |
|---|---|---|---|
| Acid-Catalyzed Ring Opening | H₃O⁺, Heat | Protonation of cyclopropane C-C bond, formation of carbocation, nucleophilic attack by H₂O. | Unsaturated or hydroxylated heptanedioic acid derivatives. |
| Electrophilic Ring Opening | PhSeCl, TiCl₄ | Electrophilic attack by PhSe⁺ on the ring, followed by nucleophilic attack by Cl⁻. rsc.org | 1,3-difunctionalized heptanedioic acid derivatives. rsc.org |
Thermal activation of cyclopropane-containing molecules can induce homolytic cleavage of a C-C bond, forming a 1,3-diradical intermediate. This intermediate can then undergo rearrangement to form an isomeric alkene. For 3-cyclopropylpentanedioic acid, heating to high temperatures could result in its isomerization to a derivative of heptenedioic acid. Studies on related compounds, such as {[2-(arylmethylene)cyclopropyl]methyl}(phenyl)sulfanes, have shown that thermal rearrangement can proceed through radical mechanisms to yield ring-opened products. researchgate.net
Photochemical reactions, initiated by UV irradiation, provide an alternative pathway for ring rearrangements. thermofisher.com The absorption of light can promote the molecule to an excited state, facilitating the cleavage of the strained cyclopropane ring bonds. This can lead to cis-trans isomerization or structural rearrangements to form unsaturated isomers, often proceeding through radical intermediates. beilstein-journals.orgnih.gov For example, photochemical strategies have been developed for Michael addition reactions of cyclopropenes, demonstrating the utility of light in activating these strained rings. chemrxiv.org
Cycloaddition Reactions Involving the Cyclopropyl Moiety
The cyclopropane ring itself is not a typical participant in cycloaddition reactions unless activated. However, the introduction of a vinyl group adjacent to the cyclopropane ring creates a highly versatile synthon for various transition-metal-catalyzed cycloadditions. pku.edu.cn While 3-cyclopropylpentanedioic acid lacks this vinyl group, the chemistry of vinylcyclopropanes (VCPs) is crucial for understanding the synthetic potential of the cyclopropane motif. VCPs can act as three-carbon ([3+x]) or five-carbon ([5+x]) components in cycloadditions to form a range of carbocyclic structures. pku.edu.cnresearchgate.net
For instance, rhodium-catalyzed intramolecular [3+2] cycloadditions of certain ene-VCPs have been developed to construct bicyclic systems efficiently. pku.edu.cn More recently, an iridium-catalyzed asymmetric [3+2] cycloaddition between carboxylic acids and vinylcyclopropanes has been reported, yielding highly enantioenriched tetrahydrofurans. acs.org This reaction highlights a method where a carboxylic acid can participate in a cycloaddition with an activated cyclopropane. acs.org
| Cycloaddition Type | Reactants | Catalyst | Product Class | Reference |
|---|---|---|---|---|
| Asymmetric [3+2] | Vinylcyclopropane & Carboxylic Acid | Iridium Complex | Enantioenriched Tetrahydrofurans | acs.org |
| Intramolecular [3+2] | α-ene-Vinylcyclopropane | [Rh(dppm)]SbF₆ | Bicyclo[4.3.0]nonane derivatives | pku.edu.cn |
| Intramolecular [5+2] | cis-ene-Vinylcyclopropane | Rhodium Complex | 5,7-fused Bicyclic Compounds | researchgate.net |
Interplay Between Cyclopropyl and Carboxylic Acid Moieties
Electronic Effects and Inductive Properties
The electronic properties of the cyclopropyl group are unique; it behaves similarly to a vinyl group in its ability to conjugate with adjacent π-systems. stackexchange.com The C-C bonds of the cyclopropane ring have significant p-character, allowing them to donate electron density. This electron-donating nature influences the acidity of the adjacent carboxylic acid groups in 3-cyclopropylpentanedioic acid.
The acidity of a carboxylic acid is determined by the stability of its conjugate base, the carboxylate anion. Electron-donating groups destabilize the anion by increasing its electron density, thereby decreasing the acidity (raising the pKa). firsthope.co.inlibretexts.org The cyclopropyl group, acting as an electron-donating group through a positive inductive (+I) effect, is expected to decrease the acidity of the carboxylic acid moieties compared to unsubstituted pentanedioic acid (glutaric acid). This effect diminishes with distance. firsthope.co.in Therefore, the pKa values of 3-cyclopropylpentanedioic acid are predicted to be higher than those of glutaric acid. This is consistent with observed pKa data for other cyclopropane-substituted carboxylic acids.
| Dicarboxylic Acid | pKa1 | pKa2 | Reference |
|---|---|---|---|
| Malonic Acid | 2.85 | 5.70 | |
| Succinic Acid | 4.21 | 5.64 | |
| Glutaric Acid | 4.34 | 5.41 | |
| cis-Cyclopropane-1,2-dicarboxylic Acid | 3.33 | 6.47 | organicchemistrydata.org |
Conformational Analysis and Steric Hindrance
The reactivity and interaction of 3-cyclopropylpentanedioic acid with other molecules are fundamentally governed by its three-dimensional shape and the spatial arrangement of its atoms. Conformational analysis examines the different spatial arrangements, or conformers, that result from rotation around its single bonds.
The structure of 3-cyclopropylpentanedioic acid features a five-carbon pentanedioic acid (glutaric acid) backbone with a bulky cyclopropyl group attached to the central carbon (C3). The flexibility of the carbon backbone is significant, with rotations possible around the C2-C3 and C3-C4 bonds. However, these rotations are substantially restricted by the presence of the cyclopropyl substituent and the two terminal carboxylic acid groups.
The cyclopropyl group itself is a rigid, triangular structure with high ring strain. fiveable.mewikipedia.org Its presence introduces significant steric bulk. Steric hindrance is the obstruction of a chemical reaction due to the size of groups near the reaction site. In this molecule, the cyclopropyl group sterically hinders the approach of reagents to the central part of the molecule. Furthermore, it influences the preferred conformations of the pentanedioic acid chain, forcing the carboxylic acid groups into specific spatial orientations to minimize repulsive forces. rsc.org
Analysis of the molecule suggests that conformers minimizing steric interactions between the large cyclopropyl group and the two carboxylic acid groups will be the most stable. For example, a conformation where the chain is extended and the bulky groups are positioned far from each other is energetically favored over a folded conformation where they are brought into close proximity. These steric factors are crucial as they dictate which reaction pathways are favored and can influence the stereochemistry of reaction products. acs.org
| Interaction Type | Involved Groups | Description | Predicted Energetic Cost | Impact on Reactivity |
|---|---|---|---|---|
| Gauche Interaction | Cyclopropyl - Carboxyl | Occurs when the carbon chain twists, bringing the cyclopropyl group and a carboxyl group into proximity (approx. 60° dihedral angle). | Moderate | Discourages conformations required for certain intramolecular reactions. |
| 1,3-Diaxial-like Interaction | Cyclopropyl - Hydrogen atoms on C2 and C4 | In certain folded conformations, the cyclopropyl group can clash with hydrogens on adjacent carbons, creating steric strain similar to 1,3-diaxial interactions in cyclohexanes. | Moderate to High | Strongly disfavors folded conformations, promoting an extended molecular shape. |
| Transannular Strain | Carboxyl - Carboxyl | Repulsive interaction between the two terminal carboxylic acid groups if they are forced into proximity. | High | Makes cyclization reactions that require close approach of the carboxyl groups more difficult. |
Intramolecular Reactions and Cyclizations
The presence of two carboxylic acid groups within the same molecule allows for the possibility of intramolecular reactions, most notably the formation of a cyclic anhydride. This type of reaction involves the elimination of a water molecule from the two carboxyl groups to form a new ring structure.
For 3-cyclopropylpentanedioic acid, this cyclization would yield 3-cyclopropylglutaric anhydride . The reaction is typically promoted by heating or by using a dehydrating agent, such as acetic anhydride or thionyl chloride. libretexts.orgreactory.app The general mechanism for anhydride formation from a dicarboxylic acid involves the activation of one carboxyl group, followed by nucleophilic attack from the oxygen of the second carboxyl group. libretexts.org
The success of this cyclization is heavily influenced by the conformational factors discussed previously. The molecule must adopt a conformation that brings the two carboxylic acid groups close enough to react. The steric bulk of the C3-cyclopropyl substituent can hinder the adoption of the necessary folded conformation, potentially requiring more forceful reaction conditions (e.g., higher temperatures) compared to unsubstituted glutaric acid. google.com
| Reaction | Product | Typical Reagents/Conditions | Notes |
|---|---|---|---|
| Dehydration | 3-Cyclopropylglutaric Anhydride | Heat (~270 °C) google.com | Direct thermal dehydration. High temperature may be needed to overcome steric hindrance. |
| Dehydration with Agent | 3-Cyclopropylglutaric Anhydride | Acetic Anhydride (CH₃CO)₂O orgsyn.org | A common and effective method for forming cyclic anhydrides from dicarboxylic acids. reactory.apporgsyn.org |
| Reaction with Amine | 3-Cyclopropylglutarimide | Urea (B33335) or Ammonia, Heat publish.csiro.au | Heating the corresponding anhydride or the diacid directly with urea can yield the cyclic imide. publish.csiro.au |
Synthesis of Advanced Derivatives with Modified Functionalities
The two carboxylic acid functionalities of 3-cyclopropylpentanedioic acid serve as versatile handles for the synthesis of a wide range of advanced derivatives through nucleophilic acyl substitution. youtube.com These reactions allow for the modification of the molecule's physical and chemical properties. Common derivatives include esters, amides, and acid chlorides. youtube.comnih.gov
Esterification , the reaction with an alcohol in the presence of an acid catalyst, converts the carboxylic acid groups into esters. The steric hindrance caused by the cyclopropyl group may slow this reaction, particularly with bulky alcohols. researchgate.net
Amidation , the reaction with an amine, produces amides. This is a crucial reaction in pharmaceutical chemistry. chimia.chresearchgate.net Due to the potential for steric hindrance, forming amides from 3-cyclopropylpentanedioic acid might require the use of coupling reagents (e.g., dicyclohexylcarbodiimide (B1669883) - DCC) or conversion of the carboxylic acid to a more reactive intermediate like an acid chloride first. chimia.chthermofisher.com For dicarboxylic acids, derivatization can sometimes result in mono- or di-substituted products, depending on the reaction conditions. nih.gov
Conversion to Acid Chlorides using reagents like thionyl chloride (SOCl₂) or oxalyl chloride creates highly reactive intermediates that can then be easily converted to a variety of other derivatives, including esters and amides, often under milder conditions. libretexts.org
| Derivative Class | Example Product | General Reaction | Typical Reagents | Challenges & Considerations |
|---|---|---|---|---|
| Diester | Dimethyl 3-cyclopropylpentanedioate | Fischer Esterification | Methanol (CH₃OH), H₂SO₄ (catalyst) | Reaction may require prolonged heating due to steric hindrance. researchgate.net |
| Diamide | 3-Cyclopropylpentanediamide | Amidation | Ammonia (NH₃) or an amine (R-NH₂), with a coupling agent like DCC or EDCI. nih.gov | Steric hindrance can make direct coupling challenging; prior conversion to acid chloride may be necessary. chimia.chresearchgate.net |
| Diacid Chloride | 3-Cyclopropylpentanedioyl dichloride | Acyl Chloride Formation | Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) | Product is highly reactive and moisture-sensitive; serves as an intermediate for other derivatives. libretexts.org |
| Monoamide-Monoacid | (R)-3-cyclopropylglutaric acid monoamide | Enzymatic Hydrolysis of Imide | Imidase enzyme nih.gov | Allows for stereoselective synthesis of chiral derivatives, important for pharmaceutical applications. nih.gov |
Iv. Mechanistic Investigations in Reactions Involving 3 Cyclopropylpentanedioic Acid
Elucidation of Reaction Pathways for Cyclopropane (B1198618) Formation
The synthesis of the cyclopropane moiety in molecules like 3-cyclopropylpentanedioic acid can be achieved through various pathways, most notably via intramolecular cyclization or intermolecular addition to an alkene precursor. A common synthetic strategy involves a Michael-initiated ring closure (MIRC) reaction, where a nucleophile adds to an α,β-unsaturated system, followed by an intramolecular nucleophilic substitution to form the three-membered ring. rsc.org For a precursor to 3-cyclopropylpentanedioic acid, this could involve the reaction of a malonate-type nucleophile with a suitable electrophile containing a leaving group.
The formation of the cyclopropane ring can proceed through either a concerted or a stepwise mechanism, depending on the specific reagents and reaction conditions.
Stepwise Mechanisms: In many cases, particularly those involving nucleophilic attack followed by cyclization, the mechanism is stepwise. stackexchange.com A classic example is the reaction of a carbanion, such as that derived from diethyl malonate, with a dihaloalkane. The process involves two distinct SN2 reactions: an initial intermolecular substitution followed by an intramolecular cyclization. stackexchange.com The Michael-initiated ring closure (MIRC) is another prominent stepwise pathway, involving a nucleophilic Michael addition to an activated alkene, generating an enolate which then undergoes an intramolecular substitution to close the ring. rsc.org
Concerted Mechanisms: Concerted pathways involve the simultaneous formation of both new carbon-carbon single bonds. ucalgary.ca These are characteristic of reactions involving carbenes or carbenoids, which add across a double bond. masterorganicchemistry.comorganicchemistrytutor.com For instance, the Simmons-Smith reaction, which utilizes a zinc carbenoid (iodomethylzinc iodide), proceeds through a concerted "butterfly" transition state where the stereochemistry of the starting alkene is preserved in the cyclopropane product. ucalgary.camasterorganicchemistry.com Similarly, additions of free carbenes, like dichlorocarbene, are typically concerted and stereospecific. wikipedia.org
| Mechanism Type | Key Intermediates | Stereochemistry | Typical Reaction Example |
|---|---|---|---|
| Stepwise | Carbanion, Enolate | Loss of stereochemistry possible if intermediates have sufficient lifetime | Michael-Initiated Ring Closure (MIRC) rsc.org |
| Concerted | Transition State (no discrete intermediate) | Stereospecific (stereochemistry of alkene is retained) | Simmons-Smith Reaction ucalgary.ca, Carbene Addition masterorganicchemistry.com |
Transition metals play a pivotal role in modern cyclopropanation reactions, primarily by mediating the decomposition of diazo compounds to form metal carbene (or carbenoid) intermediates. wikipedia.org These intermediates are less reactive and more selective than free carbenes, allowing for controlled and often stereoselective cyclopropane formation.
Rhodium(II) complexes, such as dirhodium tetraacetate, are particularly effective catalysts. wikipedia.org The mechanism is generally believed to involve the attack of the diazo compound on the metal center to form a metal carbene. This species then undergoes a concerted addition to an alkene to furnish the cyclopropane ring, regenerating the catalyst. wikipedia.org Definitive mechanistic studies are complex, but the observed product distributions and stereoselectivity strongly support this pathway. wikipedia.org
Copper catalysts are also widely used and were among the first to be investigated for diazo decomposition. ethz.ch Other metals, including palladium, are also effective. ethz.ch The choice of metal and its ligand framework can significantly influence the efficiency, diastereoselectivity, and enantioselectivity of the cyclopropanation reaction. wikipedia.org For example, chiral rhodium catalysts have been developed for highly enantioselective cyclopropanations. wikipedia.org
Detailed Studies of Cyclopropyl (B3062369) Ring-Opening Mechanisms
The high ring strain of cyclopropanes (approximately 27-29 kcal/mol) makes them susceptible to ring-opening reactions, which serve as a powerful tool in organic synthesis. beilstein-journals.orgharvard.edu In derivatives like 3-cyclopropylpentanedioic acid, the carboxylic acid groups act as electron-withdrawing "acceptor" groups, polarizing the cyclopropane ring and facilitating its cleavage. Such "donor-acceptor" (D-A) cyclopropanes are versatile 1,3-dipole synthons. nih.gov
Ring-opening can be initiated by various reagents, including Lewis acids, electrophiles, nucleophiles, and radical initiators. nih.govresearchgate.netrsc.org For instance, Lewis acids can coordinate to a carbonyl oxygen of the ester or acid group, which enhances the acceptor properties and promotes nucleophilic attack and cleavage of a distal cyclopropane bond. researchgate.net Radical-initiated ring-opening often involves the addition of a radical to the cyclopropane, which can be part of an appended group (like a vinyl group) or directly to the ring, leading to a ring-opened radical intermediate that can undergo further reactions. beilstein-journals.orgnih.gov
Substituents have a profound effect on the reactivity of the cyclopropane ring and the regioselectivity of its opening. In donor-acceptor cyclopropanes, the ring is polarized, making the C-C bond between the donor- and acceptor-substituted carbons weaker and more susceptible to cleavage.
The size and electronic nature of substituents influence the ring strain energy (RSE). researchgate.netnih.govfigshare.com Electron-withdrawing groups, such as the carboxylates in 3-cyclopropylpentanedioic acid derivatives, stabilize an adjacent carbanion that can be formed during nucleophilic ring-opening. The regioselectivity of the ring-opening is dictated by the formation of the most stable intermediate. For example, in an SN2-type ring-opening, the nucleophile will attack the carbon that leads to the most stable carbanionic intermediate, which is typically the one stabilized by the acceptor group(s). researchgate.net
| Substituent Type on Cyclopropane | Electronic Effect | Influence on Ring-Opening | Favored Cleavage Site |
|---|---|---|---|
| Electron-Donating Group (e.g., Aryl, Alkyl) | Stabilizes adjacent carbocation | Facilitates electrophilic/acid-catalyzed opening | Bond cleavage to form a stabilized carbocation |
| Electron-Withdrawing Group (e.g., COOR, CN) | Stabilizes adjacent carbanion | Facilitates nucleophilic/base-catalyzed opening | Bond cleavage to form a stabilized carbanion |
| Donor-Acceptor Pattern | Polarizes and weakens the C2-C3 bond | Highly facilitates both nucleophilic and electrophilic opening | Cleavage of the bond between the donor- and acceptor-bearing carbons |
Ring-opening reactions of cyclopropanes can proceed with distinct stereochemical outcomes, which are highly dependent on the reaction mechanism. Reactions that follow an SN2-type pathway generally proceed with inversion of stereochemistry at the center of nucleophilic attack. Conversely, mechanisms involving planar carbocation intermediates may lead to racemization or a mixture of stereoisomers.
In many ring-opening reactions of donor-acceptor cyclopropanes, the process is stereospecific. researchgate.net For example, the ring-opening of an enantiomerically pure D-A cyclopropane can afford an enantiopure 1,3-bifunctionalized product, indicating that the reaction proceeds with a high degree of stereochemical control. researchgate.net This stereospecificity is crucial for the synthesis of complex molecules where precise control over stereocenters is required.
Kinetics and Thermodynamics of Key Transformation Steps
The thermodynamics of reactions involving cyclopropanes are often dominated by the release of ring strain. Ring-opening reactions are typically thermodynamically favorable due to the high strain energy (approx. 27-29 kcal/mol) contained within the three-membered ring. harvard.edu This inherent energy makes the cyclopropane a "spring-loaded" functional group, providing a strong driving force for cleavage.
Kinetic studies, while not extensively reported for 3-cyclopropylpentanedioic acid specifically, are essential for understanding reaction rates and optimizing conditions. The rate of cyclopropanation, for instance, depends on factors such as the concentration of the alkene and the carbenoid, the nature of the catalyst, and the temperature. Similarly, the kinetics of ring-opening are influenced by the nature of the attacking reagent (nucleophile or electrophile), the solvent, and the electronic and steric properties of the substituents on the cyclopropane ring. For acid-catalyzed ring-opening of monosubstituted cyclopropanes, the reaction can follow an SN1-type mechanism, where the rate-determining step is the formation of a carbocation intermediate. nih.gov The stability of this intermediate will, therefore, have a major impact on the reaction rate.
Computational Modeling of Reaction Mechanisms
Extensive searches of scientific literature and chemical databases did not yield specific studies focused on the computational modeling of reaction mechanisms involving 3-cyclopropylpentanedioic acid. While computational methods such as Density Functional Theory (DFT) are powerful tools for elucidating reaction pathways, transition states, and energy profiles, it appears that dedicated theoretical investigations on the reactivity of this particular compound have not been published in the available resources.
Generally, computational modeling would be employed to investigate various aspects of reactions involving 3-cyclopropylpentanedioic acid, such as:
Ring-opening reactions: Modeling the cleavage of the cyclopropyl ring under different conditions (e.g., acidic, basic, thermal) to predict the most likely products and the activation energies involved.
Esterification and Amidation: Calculating the energy barriers for the formation of esters or amides at the carboxylic acid groups to understand the kinetics of these transformations.
Decarboxylation: Investigating the mechanism and energetics of carbon dioxide loss from the diacid.
Conformational Analysis: Determining the most stable three-dimensional structures of the molecule and how its conformation influences reactivity.
Without specific research data, it is not possible to provide detailed findings, data tables, or specific mechanistic insights derived from computational models for 3-cyclopropylpentanedioic acid. The application of these theoretical tools to this molecule remains an area for future research.
V. Advanced Spectroscopic and Structural Elucidation of 3 Cyclopropylpentanedioic Acid and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules, offering detailed insights into the atomic framework.
One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are employed to unambiguously establish the molecular structure of 3-cyclopropylpentanedioic acid.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. The spectrum of 3-cyclopropylpentanedioic acid is expected to show characteristic signals for the cyclopropyl (B3062369) protons, which typically appear in the upfield region due to the ring current effect. caltech.edu The methine proton on the cyclopropyl ring adjacent to the main chain would appear as a complex multiplet, while the methylene (B1212753) protons of the cyclopropyl ring would exhibit distinct signals due to their diastereotopic nature. The protons on the pentanedioic acid backbone would resonate further downfield.
¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon environments. The carbons of the cyclopropyl group are characteristically shielded and appear at high field. caltech.edu The carbonyl carbons of the carboxylic acid groups would be observed at the low-field end of the spectrum (~170-180 ppm).
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-Cyclopropylpentanedioic Acid
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity / Notes |
|---|---|---|---|
| C1, C5 (COOH) | 10-12 | ~175 | Broad singlet (OH) |
| C2, C4 (CH₂) | ~2.5 | ~35 | Multiplet |
| C3 (CH) | ~1.5 | ~40 | Multiplet |
| Cyclopropyl (CH) | ~0.8 | ~15 | Multiplet |
Note: Predicted values are estimates based on typical shifts for similar functional groups.
Dynamic NMR (DNMR) is a powerful technique for studying the energetics of conformational changes in molecules, such as bond rotations. nih.gov For 3-cyclopropylpentanedioic acid, rotation around the bond connecting the cyclopropyl ring to the pentanedioic acid backbone could be restricted.
At room temperature, this rotation is typically fast on the NMR timescale, resulting in time-averaged signals for the protons and carbons near the point of rotation. copernicus.org However, by lowering the temperature, this rotation can be slowed. If the energy barrier is sufficiently high, the exchange rate may become slow enough to allow for the observation of distinct signals for each conformer (rotamer). nih.gov The temperature at which the separate signals merge into a single broad peak is known as the coalescence temperature, which can be used to calculate the free energy barrier (ΔG‡) for the rotational process. This analysis provides critical data on the molecule's conformational flexibility and the relative stability of its different spatial arrangements. copernicus.orgnih.gov
Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis
Mass spectrometry (MS) is an essential tool for determining the molecular weight and formula of a compound and for gaining structural information through the analysis of its fragmentation patterns.
For 3-cyclopropylpentanedioic acid, soft ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) would be used to determine the accurate mass of the molecular ion. High-resolution mass spectrometry (HRMS) can provide a molecular formula with high confidence.
Tandem mass spectrometry (MS/MS) is used to study the fragmentation pathways. In negative ion mode ESI, the deprotonated molecule [M-H]⁻ is selected and subjected to collision-induced dissociation (CID). For dicarboxylic acids, characteristic fragmentation pathways include the loss of water (H₂O) and carbon dioxide (CO₂). cdnsciencepub.comresearchgate.net The fragmentation of 3-cyclopropylpentanedioic acid would likely involve initial decarboxylation, followed by further cleavages of the aliphatic chain or opening of the cyclopropane (B1198618) ring. Electron Ionization (EI) would lead to more extensive fragmentation, providing a detailed fingerprint that can be used for structural confirmation. nih.gov
Table 2: Predicted Key Fragments in the Mass Spectrum of 3-Cyclopropylpentanedioic Acid
| m/z Value | Ion Formula | Possible Fragmentation Pathway |
|---|---|---|
| 171.0663 | [C₈H₁₁O₄]⁻ | [M-H]⁻ (Deprotonated molecule) |
| 155.0714 | [C₈H₁₁O₃]⁺ | [M-OH]⁺ |
| 153.0557 | [C₈H₉O₃]⁻ | [M-H - H₂O]⁻ |
| 127.0663 | [C₇H₉O₂]⁻ | [M-H - CO₂]⁻ |
Note: m/z values are calculated for the monoisotopic mass.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing its vibrational modes. mdpi.comyoutube.com These two techniques are often complementary.
Infrared (IR) Spectroscopy: The IR spectrum of 3-cyclopropylpentanedioic acid is expected to be dominated by absorptions from the carboxylic acid groups. A very broad band from approximately 2500 to 3300 cm⁻¹ is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. mdpi.com A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponds to the C=O (carbonyl) stretching vibration. nih.gov Weaker absorptions corresponding to C-H stretching of the cyclopropyl ring are expected just above 3000 cm⁻¹. docbrown.info The region below 1500 cm⁻¹, known as the fingerprint region, contains a complex pattern of bands from C-O stretching, O-H bending, and various skeletal vibrations that are unique to the molecule. docbrown.info
Raman Spectroscopy: In Raman spectroscopy, the C=O stretch is also observable, though typically weaker than in the IR spectrum. However, vibrations of the carbon backbone and the cyclopropane ring, which involve a change in polarizability, often give rise to strong Raman signals. americanpharmaceuticalreview.com The symmetric "breathing" mode of the cyclopropane ring is a characteristic Raman band. aip.org
Table 3: Characteristic Vibrational Frequencies for 3-Cyclopropylpentanedioic Acid
| Wavenumber (cm⁻¹) | Vibrational Mode | Technique |
|---|---|---|
| 3300-2500 | O-H stretch (H-bonded dimer) | IR (strong, broad) |
| ~3080 | C-H stretch (cyclopropyl) | IR/Raman (medium) |
| ~2950 | C-H stretch (aliphatic) | IR/Raman (medium) |
| 1725-1700 | C=O stretch | IR (strong, sharp) |
| ~1450 | CH₂ scissoring | IR (medium) |
| ~1300 | C-O stretch / O-H bend | IR (medium) |
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray crystallography provides the most definitive structural information for a molecule in the solid state. mdpi.com If a suitable single crystal of 3-cyclopropylpentanedioic acid or a derivative can be grown, this technique can unambiguously determine its three-dimensional structure with high precision.
The analysis yields precise bond lengths, bond angles, and torsion angles. nih.govresearchgate.net It would confirm the conformation of the pentanedioic acid chain and the orientation of the cyclopropyl substituent. Furthermore, X-ray crystallography reveals the packing of molecules in the crystal lattice and details of intermolecular interactions. For dicarboxylic acids, a common and expected interaction is the formation of hydrogen-bonded dimers, where the carboxyl groups of two separate molecules interact head-to-head. nih.govresearchgate.net This technique provides the absolute benchmark against which data from spectroscopic methods and computational models are compared.
Table 4: Parameters Determined by X-ray Crystallography
| Parameter | Information Provided |
|---|---|
| Unit Cell Dimensions | Size and shape of the repeating crystal unit. |
| Space Group | Symmetry of the crystal lattice. |
| Atomic Coordinates | Precise 3D position of every non-hydrogen atom. |
| Bond Lengths & Angles | Definitive geometric data for the molecule. |
| Torsion Angles | Conformation of the molecular backbone and substituent. |
Chiroptical Spectroscopy for Enantiomeric Excess Determination
While 3-cyclopropylpentanedioic acid itself is achiral, many of its derivatives can be chiral. For these chiral derivatives, chiroptical spectroscopy is essential for determining the enantiomeric excess (ee) and, often, the absolute configuration. saschirality.org
The primary techniques include:
Circular Dichroism (CD): This method measures the differential absorption of left- and right-circularly polarized light. saschirality.org Chiral molecules exhibit a characteristic CD spectrum. For enantiomers, the CD spectra are mirror images. The magnitude of the CD signal at a specific wavelength is directly proportional to the concentration and the enantiomeric excess of the sample. By creating a calibration curve with samples of known ee, the ee of an unknown sample can be accurately determined. nih.gov
Optical Rotation (OR): This classical technique measures the rotation of the plane of polarized light as it passes through a solution of a chiral compound. The specific rotation is a characteristic property of an enantiomer. The observed rotation of a sample is used to calculate the optical purity, which is often expressed as enantiomeric excess.
These methods are crucial in asymmetric synthesis to quantify the stereoselectivity of a reaction. Often, they are used in conjunction with chiral chromatography (e.g., HPLC or GC) for validation. heraldopenaccess.us
Table 5: Hypothetical Data for Enantiomeric Excess Determination by Circular Dichroism
| Enantiomeric Excess (%) | Molar Ellipticity (deg·cm²·dmol⁻¹) |
|---|---|
| 100% (R-enantiomer) | +50.0 |
| 50% (R-enantiomer) | +25.0 |
| 0% (racemic) | 0.0 |
| 50% (S-enantiomer) | -25.0 |
Table of Mentioned Compounds
| Compound Name |
|---|
| 3-cyclopropylpentanedioic acid |
Vi. Computational and Theoretical Investigations of 3 Cyclopropylpentanedioic Acid
Molecular Dynamics Simulations for Dynamic Behavior
Without published computational studies, any attempt to populate these sections would involve performing novel research, which is beyond the scope of this response.
Vii. Applications of 3 Cyclopropylpentanedioic Acid As a Versatile Synthetic Intermediate
Building Block in the Synthesis of Complex Organic Molecules
The structure of 3-cyclopropylpentanedioic acid is a versatile scaffold for constructing elaborate molecular frameworks. The carboxylic acid groups provide reactive handles for a multitude of chemical transformations, while the cyclopropyl (B3062369) moiety can direct the stereochemical outcome of reactions and introduce conformational rigidity.
Dicarboxylic acids are classical precursors for the synthesis of cyclic compounds. Through intramolecular reactions, 3-cyclopropylpentanedioic acid can be envisioned as a starting material for various carbocyclic and heterocyclic systems. For instance, Dieckmann condensation of its corresponding diester would lead to a cyclopropyl-substituted cyclopentanone (B42830) derivative, a key intermediate for more complex polycyclic structures. Fused ring systems are common in natural products like steroids, which often feature rigid, multi-ring structures. libretexts.org
Furthermore, the molecule serves as a potential precursor for spiro compounds, which are characterized by two rings sharing a single common atom. wikipedia.org The synthesis of spiro compounds often involves the reaction of a cyclic ketone with a diol. wikipedia.org A cyclic ketone derived from 3-cyclopropylpentanedioic acid could undergo such a reaction to form complex spirocyclic architectures, which are of interest in medicinal chemistry and materials science.
The carbon atom to which the cyclopropyl group is attached (C-3) is a stereocenter, meaning that 3-cyclopropylpentanedioic acid exists as a pair of enantiomers. If these enantiomers are separated (a process known as resolution), each can serve as a chiral synthon—a building block used to introduce a specific chirality into a target molecule. nih.gov The use of such chiral precursors is a cornerstone of asymmetric synthesis, which is critical for the production of pharmaceuticals and other biologically active molecules where only one enantiomer typically exhibits the desired activity. nih.gov
The resolved enantiomers of 3-cyclopropylpentanedioic acid could be employed in the synthesis of complex natural products and active pharmaceutical ingredients where a cyclopropyl-containing stereocenter is required. This approach allows for the controlled construction of molecules with precise three-dimensional arrangements. nih.gov
Precursor for Advanced Materials and Polymers
The presence of two carboxylic acid groups makes 3-cyclopropylpentanedioic acid an ideal monomer for step-growth polymerization, leading to the formation of polyesters and polyamides. The incorporation of the cyclopropyl group into the polymer backbone is expected to impart unique properties.
3-Cyclopropylpentanedioic acid can undergo polycondensation reactions with diols to produce polyesters or with diamines to form polyamides. youtube.comresearchgate.net In polyester (B1180765) synthesis, the carboxylic acid groups react with the hydroxyl groups of a diol monomer, eliminating water to form ester linkages and build the polymer chain. youtube.comjku.at Similarly, in polyamide synthesis, reaction with diamines forms amide bonds, the characteristic linkage in nylons. researchgate.netrsc.org
The rigid cyclopropyl group in the polymer backbone would likely influence the material's thermal and mechanical properties, potentially increasing the glass transition temperature (Tg) and modifying crystallinity compared to analogous polymers made from flexible aliphatic diacids like adipic acid. ncl.res.in
Table 1: Potential Polymers Derived from 3-Cyclopropylpentanedioic Acid This table is illustrative and based on general polymerization principles.
| Polymer Type | Co-monomer | Potential Polymer Name | Expected Backbone Feature |
| Polyester | Ethylene Glycol | Poly(ethylene 3-cyclopropylpentanedioate) | Cyclopropyl group |
| Polyester | 1,4-Butanediol | Poly(butylene 3-cyclopropylpentanedioate) | Cyclopropyl group |
| Polyamide | Hexamethylenediamine | Polyamide 3C36 | Cyclopropyl group |
| Polyamide | 1,4-Diaminobutane | Polyamide 3C34 | Cyclopropyl group |
Cross-linking Agents and Polymer Modifiers
While dicarboxylic acids themselves are not typically used as cross-linking agents, they can be chemically converted into derivatives suitable for this purpose. For instance, the carboxylic acid groups can be transformed into more reactive functionalities like acid chlorides or anhydrides, which can then react with functional groups on existing polymer chains (e.g., hydroxyl or amine groups) to create cross-links. Cross-linking is a crucial process for enhancing the mechanical strength, thermal stability, and chemical resistance of polymeric materials. nih.govnih.gov
Incorporating 3-cyclopropylpentanedioic acid as a comonomer can also act as a polymer modifier. The introduction of the bulky and rigid cyclopropyl group into a polymer chain disrupts chain packing and can alter properties such as solubility, processability, and gas permeability. ncl.res.in This strategy of "internal plasticization" or structural modification is a common method for tailoring polymer properties for specific applications. ncl.res.in
The field of polymer science is increasingly focused on developing materials from renewable, bio-based resources to promote sustainability. nih.govmdpi.com While 3-cyclopropylpentanedioic acid is not commonly derived from biological feedstocks, its potential use in bio-based polymer research is noteworthy. If a cost-effective synthetic route from renewable sources (e.g., bio-derived platform chemicals) to this diacid were established, it could become a valuable monomer for producing novel, partially bio-based polymers. rsc.org
Research into bio-based polymers often involves the chemical modification of natural molecules or the use of building blocks synthesized from renewable starting materials. researchgate.netnih.gov For example, itaconic acid, a bio-based dicarboxylic acid, is used to create polymers with specific functionalities. rsc.org Similarly, building blocks containing cyclobutane (B1203170) rings have been synthesized from bio-renewable sorbic acid using photochemical methods. nih.gov In this context, should a green synthesis route be developed, 3-cyclopropylpentanedioic acid could contribute to the creation of advanced polymers with unique properties and a more sustainable lifecycle.
Role in Agrochemical Research as a Scaffold Component (e.g., growth regulators via structural analogy)
There is no specific information available in the reviewed literature detailing the role of 3-cyclopropylpentanedioic acid in agrochemical research. However, the inclusion of a cyclopropyl group is a known strategy in the design of agrochemicals to enhance biological activity. For instance, the gem-dimethylcyclopropane ring has been shown to improve the efficacy of agrochemical compounds. researchgate.net
In the broader context of plant science, other cyclopropane-containing dicarboxylic acids have been investigated. For example, cyclopropane-1,1-dicarboxylic acid is known to inhibit 1-aminocyclopropane-1-carboxylic acid oxidase, an enzyme involved in the biosynthesis of ethylene, a plant hormone. This inhibitory action can influence plant growth and development. sigmaaldrich.comsigmaaldrich.com Analogues of cyclopropane-1,1-dicarboxylic acid have been synthesized and tested for herbicidal activity, with some showing moderate effects. nih.gov These examples highlight the potential for cyclopropane (B1198618) dicarboxylic acids to act as plant growth regulators, a role that could theoretically extend to 3-cyclopropylpentanedioic acid, though specific research is lacking.
Plant growth regulators are organic substances that influence the physiological processes of plants and are widely used in agriculture to improve crop yield and quality. researchgate.netresearchgate.netbg.ac.rs The structural features of a molecule are critical for its biological activity, and structure-activity relationship (SAR) studies are often employed in the design of new agrochemicals. rsc.orggoogle.comnih.gov
Development of Novel Molecular Scaffolds for Diverse Research Fields
While there is no direct evidence of 3-cyclopropylpentanedioic acid being used in the development of novel molecular scaffolds, its constituent parts—the cyclopropyl group and the pentanedioic acid (glutaric acid) backbone—are valuable in medicinal chemistry and materials science.
The cyclopropyl ring is a desirable feature in drug discovery due to its unique conformational and electronic properties. tandfonline.comwikipedia.orgrsc.org It can impart metabolic stability, improve binding potency, and provide structural rigidity. sigmaaldrich.com Fused-cyclopropane rings are increasingly incorporated into modern drug design to create novel chemotypes with enhanced physicochemical properties. sigmaaldrich.com
Glutaric acid and its derivatives are utilized in the synthesis of various heterocyclic scaffolds and polymers. bg.ac.rsrsc.orgresearchgate.net For example, 3-aryl glutaric acids have been used to create piperidine-based scaffolds. researchgate.net As a dicarboxylic acid, 3-cyclopropylpentanedioic acid has the potential to be a building block for polyesters and polyamides, where the cyclopropyl group could introduce unique thermal and mechanical properties.
Viii. Future Research Directions and Emerging Challenges
Development of Highly Efficient and Sustainable Synthetic Routes
A primary challenge in the broader application of 3-cyclopropylpentanedioic acid is the development of synthetic pathways that are not only efficient but also adhere to the principles of green chemistry. Future research will likely focus on moving away from traditional, often harsh, synthetic methods towards more sustainable alternatives. A significant area of exploration is the use of biomass-derived feedstocks. acs.orgresearchgate.netrsc.org For instance, processes that convert renewable resources like glucose or furfural (B47365) into key intermediates could be adapted. beilstein-archives.orggoogle.com One hypothetical pathway could involve the catalytic conversion of biomass-derived precursors to form the pentanedioic acid backbone, followed by a green cyclopropanation step.
Another avenue involves the use of electrocatalysis, which can replace harsh chemical oxidants and reductants with cleaner electrical energy. researchgate.netrsc.org The electrosynthesis of dicarboxylic acids from biomass sources is an emerging field that could offer a sustainable route to 3-cyclopropylpentanedioic acid. rsc.orgresearchgate.net Research into tungsten-catalyzed oxidation using hydrogen peroxide as a green oxidant, a method explored for glutaric acid synthesis, could also be adapted. rsc.orgresearchgate.net
The table below illustrates a comparative overview of potential sustainable synthetic strategies.
| Synthetic Strategy | Precursors | Catalyst/Reagent | Potential Advantages |
| Biocatalytic Route | Glucose, Furfural | Engineered Microorganisms | Utilizes renewable feedstocks, mild reaction conditions. researchgate.net |
| Electrocatalytic Synthesis | Biomass-derived intermediates | Metal electrodes (e.g., Pb, Cu) | Avoids stoichiometric chemical reagents, uses renewable electricity. researchgate.net |
| Green Catalytic Oxidation | Cyclopentene derivatives | Tungstic acid / H₂O₂ | Environmentally benign oxidant, no organic solvents required. rsc.org |
| Photocatalytic Methods | Lignocellulosic biomass | Advanced photocatalysts | Utilizes light energy, potential for high selectivity. rsc.org |
Exploration of Unprecedented Reactivity and Catalytic Transformations
The high ring strain of the cyclopropane (B1198618) moiety, estimated at about 28 kcal/mol, renders it susceptible to ring-opening reactions, making it a versatile synthetic handle. utexas.edumasterorganicchemistry.com Future research should delve into novel catalytic systems that can selectively activate and transform the C-C bonds of the cyclopropyl (B3062369) group in 3-cyclopropylpentanedioic acid.
Palladium-catalyzed ring-opening reactions have been shown to be effective for aryl cyclopropyl ketones and could be explored for the dicarboxylic acid analogue. rsc.org Similarly, nickel-catalyzed cross-coupling reactions that proceed via ring-opening could lead to a variety of difunctionalized products, transforming the cyclopropylpentanedioic acid core into more complex molecular architectures. nih.govacs.org The development of ligand-controlled catalytic systems could allow for diastereodivergent synthesis, providing access to different stereoisomers from the same starting material by simply changing the ligand. acs.org
A key research direction would be the chemo- and regioselective transformation of the cyclopropane ring in the presence of the two carboxylic acid groups. This would require the development of highly specific catalysts that can differentiate between the available reactive sites.
Integration with Flow Chemistry and Automated Synthesis Platforms
To accelerate the discovery and optimization of reactions involving 3-cyclopropylpentanedioic acid, the integration of modern synthesis technologies is crucial. Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better temperature and pressure control, and improved scalability. acs.orgrsc.org The modular nature of flow systems is particularly well-suited for multi-step syntheses, where intermediates can be generated and used in subsequent steps without isolation. researchgate.netflinders.edu.au This could be highly beneficial for creating derivatives of 3-cyclopropylpentanedioic acid in a more efficient and reproducible manner. nih.gov
The table below outlines the potential benefits of integrating these advanced platforms.
| Technology | Application to 3-cyclopropylpentanedioic acid | Key Advantages |
| Flow Chemistry | Multi-step derivatization and polymerization | Improved safety, precise control, enhanced scalability, efficient mixing. rsc.org |
| Automated Synthesis | High-throughput screening of reaction conditions | Increased speed and efficiency, reduced human error, rapid library generation. sigmaaldrich.com |
| AI-Guided Robotics | De novo design and synthesis of novel derivatives | Suggestion of novel synthetic routes, autonomous execution of experiments. mit.edu |
Advanced Structural Elucidation Techniques for Complex Derivatives
As more complex derivatives of 3-cyclopropylpentanedioic acid are synthesized, particularly those with multiple stereocenters, the need for sophisticated analytical techniques for structural elucidation becomes paramount. While standard NMR and mass spectrometry are indispensable, more advanced methods will be required to unambiguously determine the relative and absolute stereochemistry of these molecules.
Advanced NMR techniques, such as 1D and 2D NOESY/EXSY experiments, can be effectively used to differentiate between equilibrating diastereomers. nih.gov For chiral derivatives, the use of chiral derivatizing agents or chiral shift reagents in NMR spectroscopy can help in distinguishing between enantiomers. wikipedia.org The differentiation of diastereomers by 13C NMR spectroscopy is also a powerful tool, as the chemical shifts are sensitive to the stereochemical environment. capes.gov.br The presence of diastereotopic protons in certain derivatives can also be a key indicator in their NMR spectra. youtube.comreddit.com
Future research will likely involve a combination of these advanced spectroscopic methods with computational chemistry to predict and confirm the structures of new, complex derivatives of 3-cyclopropylpentanedioic acid.
Computational Design of Novel Cyclopropyl-Diacid Derivatives with Tailored Reactivity
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for understanding and predicting the reactivity of molecules like 3-cyclopropylpentanedioic acid. rsc.org DFT calculations can be employed to study the reaction mechanisms of cyclopropanation and ring-opening reactions, providing insights into transition state geometries and activation energies. acs.orgnih.gov This understanding can guide the rational design of catalysts and reaction conditions to achieve desired outcomes.
Moreover, computational methods can be used to design novel derivatives of 3-cyclopropylpentanedioic acid with specific, tailored properties. By modeling the electronic and steric effects of different substituents on the cyclopropane ring and the dicarboxylic acid backbone, it is possible to predict how these modifications will influence the molecule's reactivity, conformation, and potential for intermolecular interactions. This in silico design approach can significantly reduce the experimental effort required to develop new functional molecules. For example, DFT studies can elucidate the role of ligand coordination and ring strain in governing reactivity and selectivity in catalytic transformations. chemrxiv.org
Expanding Applications in Materials Science and Green Chemical Technologies
The bifunctional nature of 3-cyclopropylpentanedioic acid makes it an attractive monomer for the synthesis of novel polymers. chemscene.com Dicarboxylic acids are fundamental building blocks for biodegradable polyesters and polyamides. mdpi.comsemanticscholar.org The incorporation of the cyclopropyl moiety into the polymer backbone could impart unique properties, such as altered thermal stability, biodegradability, and mechanical characteristics. Future research should focus on the polymerization of 3-cyclopropylpentanedioic acid with various diols and diamines to create new classes of materials.
In the realm of green chemistry, dicarboxylic acids and their derivatives have shown promise in various applications, including as building blocks for biodegradable plastics and in agriculture. researchgate.netgoogle.com The unique structure of 3-cyclopropylpentanedioic acid could be leveraged in the development of new environmentally friendly materials or as a scaffold for novel agrochemicals. The potential for this compound to be derived from biomass further enhances its appeal in green chemical technologies. acs.org
The table below summarizes prospective application areas for polymers derived from 3-cyclopropylpentanedioic acid.
| Polymer Class | Potential Co-monomers | Anticipated Properties | Potential Applications |
| Polyesters | 1,4-Butanediol, Ethylene Glycol | Modified crystallinity, enhanced biodegradability. | Biodegradable packaging, medical implants. mdpi.com |
| Polyamides | Hexamethylenediamine | Unique thermal and mechanical properties due to the cyclopropyl group. | High-performance fibers, engineering plastics. |
| Poly(ester amides) | Amino alcohols, Amino acids | Tunable degradation rates, biocompatibility. | Drug delivery systems, tissue engineering scaffolds. semanticscholar.org |
Q & A
Q. What are the recommended synthetic routes for 3-cyclopropylpentanedioic acid, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves cyclopropanation of pentanedioic acid derivatives using carbodiimide coupling agents (e.g., EDC) or cyclopropane ring-forming reactions under controlled conditions . To optimize purity:
-
Use HPLC (≥95% purity threshold) with UV detection at 210–220 nm for monitoring.
-
Employ recrystallization in ethanol/water mixtures or silica gel column chromatography for purification .
-
Validate purity via -NMR (integration of proton signals) and mass spectrometry (exact mass matching) .
Synthetic Parameter Optimization Strategy Validation Method Reaction temperature Maintain 0–4°C for cyclopropanation steps IR spectroscopy (C=O stretch) Solvent system Use anhydrous DMF or THF Karl Fischer titration (H2O < 0.1%) Catalyst loading 5–10 mol% Pd(OAc)2 ICP-MS for residual metal analysis
Q. How should researchers characterize the physicochemical properties of 3-cyclopropylpentanedioic acid?
- Methodological Answer :
- Solubility : Perform phase-solubility studies in PBS (pH 7.4) and DMSO using UV-Vis spectroscopy (λ = 260 nm) .
- pKa determination : Use potentiometric titration in aqueous methanol (50:50 v/v) with a glass electrode .
- Thermal stability : Conduct TGA/DSC under nitrogen (heating rate 10°C/min) to identify decomposition thresholds .
Advanced Research Questions
Q. How can contradictions in reported bioactivity data for 3-cyclopropylpentanedioic acid derivatives be resolved?
- Methodological Answer :
-
Meta-analysis : Apply random-effects models to aggregate IC50 values across studies, accounting for batch-to-batch variability in compound purity .
-
Mechanistic studies : Use CRISPR-edited cell models to confirm target engagement (e.g., MMP-3 inhibition) via Western blot or SPR .
Q. What computational approaches predict the reactivity of 3-cyclopropylpentanedioic acid in novel reactions?
- Methodological Answer :
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess cyclopropane ring strain and carboxylate group interactions .
- MD simulations : Simulate solvation dynamics in explicit water (AMBER force field) to predict hydrolysis pathways .
- QSAR modeling : Correlate electronic parameters (HOMO/LUMO gaps) with experimental reaction yields using multivariate regression .
Methodological Considerations for Experimental Design
Q. How should metabolic stability studies for 3-cyclopropylpentanedioic acid be structured?
- Methodological Answer :
- In vitro assays : Use hepatocyte suspensions (human, 1 × 10<sup>6</sup> cells/mL) with LC-MS/MS quantification at 0, 30, 60, and 120 min .
- CYP enzyme profiling : Incubate with recombinant CYP3A4/2D6 and monitor metabolite formation via HRMS .
- Data normalization : Express half-life (t1/2) relative to positive controls (e.g., verapamil) .
Data Presentation and Reproducibility
Q. What statistical methods are appropriate for analyzing dose-response data in 3-cyclopropylpentanedioic acid studies?
- Methodological Answer :
- Nonlinear regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC50 and Hill coefficients .
- Outlier detection : Apply Grubbs’ test (α = 0.05) to exclude anomalous replicates .
- Reproducibility : Report mean ± SEM with ≥3 biological replicates and raw data deposition in public repositories (e.g., Zenodo) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
